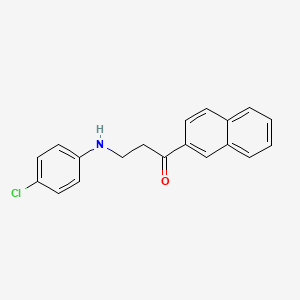
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of 1-naphthol and epichlorohydrin as starting materials, as reported in the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers . The preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol and its subsequent resolution into optically pure forms using stereoselective hydrolysis with enzymes from native sources is a notable method that could potentially be adapted for the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone can be analyzed using techniques such as IR spectroscopy, DSC, and X-ray diffraction . These methods provide information on the crystal packing and phase behavior of the compounds, which are crucial for understanding their stability and reactivity. The "guaifenesin-like" crystal packing observed in the precursors of chiral drugs propranolol and pindolol indicates a common structural motif that might be present in related compounds.
Chemical Reactions Analysis
The removal of protecting groups, such as the 2-naphthylmethyl (Nap) ether protecting group, is a critical step in the synthesis of complex molecules . The mild method using DDQ and β-pinene demonstrates the ability to deprotect highly sensitive substrates without affecting acid or base-sensitive groups. This technique could be relevant for the deprotection steps in the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, ensuring high yields and preserving the integrity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their crystal structure and phase behavior. The study of 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol provides insights into the factors that affect the stability of solid racemic compounds and their crystallization patterns . These findings can be extrapolated to understand the properties of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, such as solubility, melting point, and reactivity, which are essential for its practical applications in drug synthesis and other chemical processes.
Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Elucidation
- The compound's crystal structure facilitates inter- and intramolecular hydrogen bonding, which is significant for understanding its chemical behavior and potential applications (Abdel-Jalil et al., 2015).
Intermediate in Synthesis of Beta-Adrenergic Blockers
- This compound serves as an intermediate in the synthesis of beta-adrenergic blocking agents, highlighting its importance in pharmaceutical applications (Kapoor et al., 2003).
Antimicrobial Activities
- Derivatives of this compound have shown antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Mohamed et al., 2008).
Catalysis in Alkylation Reaction
- The compound plays a role in the alkylation reaction of 1-naphthol with epichlorohydrin, which is crucial in the production of propranolol, a beta-blocker and antioxidant (Jovanovic et al., 2006).
Enantioselective Biotransformation in Rabbits
- The compound undergoes enantioselective biotransformation in rabbits, indicating its potential in studying metabolic pathways and drug development (Matsumoto et al., 1995).
Protecting Group in Stereoselective Glycosylation
- It serves as a protecting group in stereoselective glycosylation, important in the synthesis of complex sugars and potentially in drug development (Crich & Wu, 2006).
Fluorescent Biolabels
- The compound can be used in the synthesis of fluorescent biolabels, useful in biochemical and medical research (Mal’kina et al., 2013).
Photophysical Properties
- Studies on its photophysical properties, such as photoexcitation and photon processes, are essential for understanding its potential applications in photodynamic therapy and photochemistry (Johnston & Scaiano, 1987).
Chirality and Molecular Interactions
- The role of chirality in the compound's structure and interactions opens up possibilities for its use in studying stereochemistry and molecular interactions (Seurre et al., 2004).
Propiedades
IUPAC Name |
3-(4-chloroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMFJYNGTNSVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

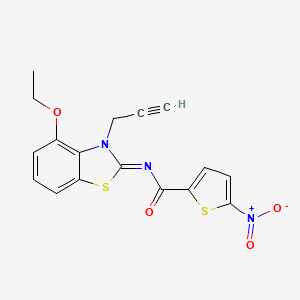
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)
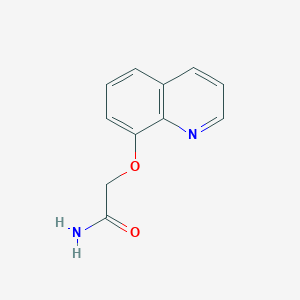
![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)
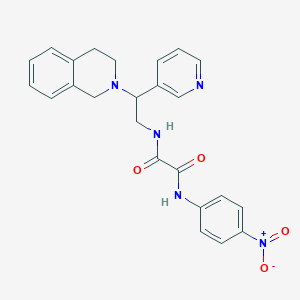
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)
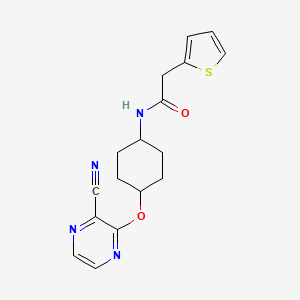
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)
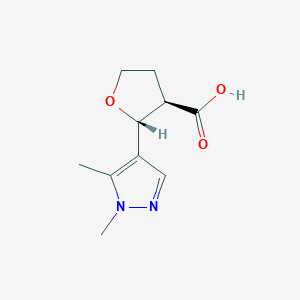
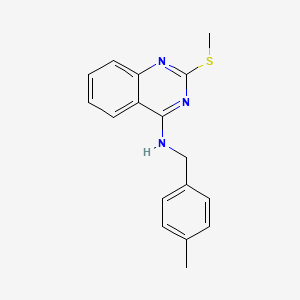
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)